N-butyl-9H-fluoren-2-amine

Description

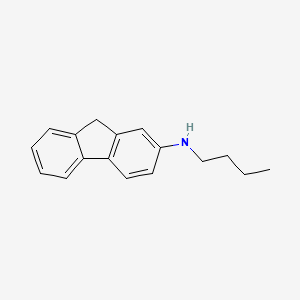

N-butyl-9H-fluoren-2-amine (CAS: 88223-36-3; MF: C₁₉H₂₃N; MW: 265.39 g/mol) is a fluorene-derived amine characterized by a butyl group (-C₄H₉) attached to the 9-position of the fluorene backbone and an amine (-NH₂) at the 2-position . This compound serves as a versatile intermediate in organic synthesis, enabling the preparation of amine-containing molecules for materials science and pharmaceuticals. Its structure balances solubility (enhanced by the butyl chain) and aromatic rigidity (from the fluorene core), making it suitable for applications requiring tailored electronic or steric properties .

Properties

CAS No. |

93405-87-9 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

N-butyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C17H19N/c1-2-3-10-18-15-8-9-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-9,12,18H,2-3,10-11H2,1H3 |

InChI Key |

JVNSWLPRFZRFOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9H-fluoren-2-amine can be achieved through several methods. One common approach involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired product .

Another method involves the reductive amination of 9H-fluoren-2-aldehyde with butylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-butyl-9H-fluoren-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-butyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares N-butyl-9H-fluoren-2-amine with key analogs, highlighting substituent-driven differences:

Key Observations:

Alkyl vs. Aryl Substituents :

- Butyl groups (e.g., N-butyl derivative) improve solubility in organic solvents compared to dimethyl or aryl-substituted analogs .

- Aryl groups (e.g., biphenyl or triphenyl substituents) enhance thermal stability (e.g., decomposition >300°C) and π-conjugation, critical for optoelectronic applications .

Electronic and Steric Effects :

- N,N-di-p-tolyl substituents () increase electron-donating capacity, improving charge mobility in OLEDs .

- Bromine at the 7-position () introduces reactivity for Suzuki-Miyaura couplings, enabling modular functionalization .

Triphenyl-substituted fluorenes () exhibit superior thermal stability, making them suitable for high-temperature processing in device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.